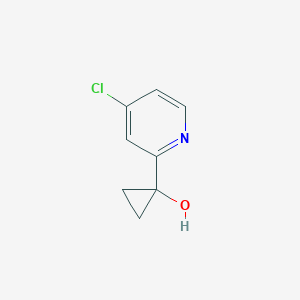

1-(4-Chloropyridin-2-yl)cyclopropan-1-ol

Description

1-(4-Chloropyridin-2-yl)cyclopropan-1-ol is a cyclopropane-containing pyridine derivative characterized by a hydroxyl group attached to the cyclopropane ring and a chlorine atom at the para position of the pyridine ring. This structural motif combines the rigidity of the cyclopropane ring with the electronic effects of the chloropyridinyl group, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

1-(4-chloropyridin-2-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C8H8ClNO/c9-6-1-4-10-7(5-6)8(11)2-3-8/h1,4-5,11H,2-3H2 |

InChI Key |

GNNYIXJQHSCQJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NC=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol typically involves the formation of the cyclopropanol ring attached to the chloropyridinyl moiety. Two main strategies are observed:

Horner-Wadsworth-Emmons Reaction Route

A prominent method involves the Horner-Wadsworth-Emmons (HWE) reaction, which constructs the carbon framework before cyclopropanol formation:

- Step 1: Synthesis of an α-alkoxy p-chlorobenzylphosphonate intermediate.

- Step 2: Reaction of this phosphonate with cyclopropyl methyl ketone in the presence of a strong base (e.g., sodium amide, sodium hydride, lithium diisopropylamide) and an organic solvent (polar solvents like methanol, ethanol, dimethylformamide, or mixtures with non-polar solvents such as toluene or dichloromethane).

- Step 3: The HWE reaction produces an alkoxypropylene derivative intermediate.

- Step 4: Acidic hydrolysis of this intermediate yields the target compound 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which can be further transformed into the cyclopropanol derivative.

This method is noted for its simplicity, safety, and economic feasibility, making it suitable for scale-up synthesis.

Phase Transfer Catalysis and Base-Mediated Synthesis

An alternative approach uses phase transfer catalysis combined with strong bases:

- Reactants: 4-chlorobenzene acetonitrile and cyclopropyl methyl ketone.

- Catalysts: Highly basic agents such as sodium hydride (NaH), potassium hydride (KH), sodium amide (NaNH₂), or potassium amide (KNH₂) along with phase transfer catalysts like tetrabutylammonium chloride, bromide, or iodide.

- Solvents: Aromatic solvents such as toluene, dimethylbenzene, or trimethylbenzene.

- Conditions: Reaction temperatures between 20–60 °C for 3–6 hours.

- Post-treatment: Neutralization and extraction to isolate the product.

This method allows efficient synthesis of intermediates that can be reduced and oxidized further to obtain the desired cyclopropanone and subsequently cyclopropanol derivatives.

Reduction and Oxidation Steps

Following initial synthesis, reduction with magnesium powder in the presence of a catalyst at 20–44 °C for 3–6 hours can convert ketone intermediates to alcohols. Subsequent oxidation under air or oxygen at 60–120 °C with phase transfer catalysts refines the product, facilitating the formation of the cyclopropanol structure.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of 1-(4-chloropyridin-2-yl)cyclopropanone.

Reduction: Formation of 1-(4-chloropyridin-2-yl)cyclopropane.

Substitution: Formation of 1-(4-aminopyridin-2-yl)cyclopropan-1-ol or 1-(4-thiopyridin-2-yl)cyclopropan-1-ol.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)cyclopropan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol | Cyclopropane + pyridine | -OH (cyclopropane), -Cl (pyridine C4) | C₈H₈ClNO | 185.61 (calc.) | Rigid cyclopropane; electron-withdrawing Cl |

| 1-(6-Bromopyridin-2-yl)cyclopropan-1-ol | Cyclopropane + pyridine | -OH (cyclopropane), -Br (pyridine C6) | C₈H₈BrNO | 230.06 (calc.) | Bromine substitution; higher molecular weight |

| 1-(2-Chloropyridin-4-yl)propan-1-ol | Propanol + pyridine | -OH (propanol), -Cl (pyridine C2) | C₈H₁₀ClNO | 171.63 | Flexible propanol chain; Cl at pyridine C2 |

| (4-Chloropyridin-2-yl)-methanol | Methanol + pyridine | -OH (methanol), -Cl (pyridine C4) | C₆H₆ClNO | 159.57 (calc.) | Simpler structure; lacks cyclopropane |

| 1-(4-Chlorophenyl)cyclopropan-1-ol | Cyclopropane + benzene | -OH (cyclopropane), -Cl (benzene C4) | C₉H₉ClO | 168.62 | Aromatic phenyl ring; no pyridine N |

Key Observations :

- Halogen Position and Type: The position of chlorine (C4 in pyridine vs. C2/C6) significantly alters electronic effects.

- Ring Systems: Cyclopropane introduces steric strain and conformational rigidity compared to flexible chains (e.g., propanol in 1-(2-Chloropyridin-4-yl)propan-1-ol) .

- Aromatic vs. Heteroaromatic : Replacing pyridine with phenyl (e.g., 1-(4-Chlorophenyl)cyclopropan-1-ol) removes the electron-withdrawing nitrogen, altering solubility and reactivity .

Physicochemical Properties

Table 2: Physicochemical Data (Where Available)

| Compound Name | Purity | Physical State | Stability/Solubility Trends |

|---|---|---|---|

| 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol | N/A | Likely solid | Expected low solubility due to cyclopropane |

| 1-(6-Bromopyridin-2-yl)cyclopropan-1-ol | ≥95% | Discontinued | Higher lipophilicity due to Br |

| 1-(2-Chloropyridin-4-yl)propan-1-ol | 99%–99.999% | Oily liquid | Moderate solubility in polar solvents |

| (4-Chloropyridin-2-yl)-methanol | N/A | Likely liquid | Higher solubility than cyclopropane analogs |

Notes:

- The oily nature of 1-(2-Chloropyridin-4-yl)propan-1-ol () suggests lower melting points compared to cyclopropane-containing analogs.

Reactivity and Stability

- Hydroxyl Group Reactivity: The cyclopropanol hydroxyl in 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol is more sterically hindered than the methanol group in (4-Chloropyridin-2-yl)-methanol, reducing its nucleophilicity in esterification or etherification reactions .

- Halogen Reactivity : Chlorine at pyridine C4 (meta to N) is less reactive toward nucleophilic aromatic substitution than chlorine at C2 (ortho to N) in 1-(2-Chloropyridin-4-yl)propan-1-ol .

Biological Activity

1-(4-Chloropyridin-2-yl)cyclopropan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

1-(4-Chloropyridin-2-yl)cyclopropan-1-ol has a molecular formula of CHClN and a molecular weight of approximately 169.61 g/mol. The compound features a cyclopropane ring attached to a chlorinated pyridine moiety, with a hydroxyl group that enhances its reactivity and biological interactions.

Pharmacological Potential

The compound has been investigated for its pharmacological potential, particularly as a pharmacophore in drug design. Studies indicate that it can interact with various biological targets, including enzymes and receptors, potentially modulating their activity through specific binding mechanisms. The presence of the hydroxyl group is critical for enhancing binding affinity and specificity, making it an attractive candidate for further pharmacological research.

Antimicrobial and Anticancer Activities

Research has demonstrated that derivatives of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol exhibit significant antimicrobial and anticancer activities. For instance, in vitro studies have shown that certain structural analogs possess comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole . The anticancer activity was evaluated using the MTT assay, revealing that some derivatives showed promising results against cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .

Synthesis Methods

The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol can be accomplished through various methods, including:

- Cyclopropanation Reactions : Utilizing cyclopropane precursors in reactions with chlorinated pyridine derivatives.

- Hydroxylation Steps : Introducing the hydroxyl group via nucleophilic substitution or oxidation processes.

These synthetic routes allow for the modification of the compound to enhance its biological activities.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol:

| Compound Name | Structural Characteristics |

|---|---|

| 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol | Different chlorination on pyridine |

| 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine hydrochloride | Contains an amine group instead of hydroxyl |

| 1-(5-Chloropyridin-2-yl)cyclopropan-1-amines | Variations in substitution patterns |

The distinct substitution pattern of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol allows for unique chemical reactivity and biological activity compared to its analogs, particularly in terms of hydrogen bonding interactions that influence binding affinities in biological systems.

Case Studies

Several case studies have focused on the application of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol in medicinal chemistry:

- Case Study on Anticancer Activity : A study demonstrated the compound's effectiveness against specific cancer cell lines, providing insights into its mechanism of action and potential as a lead compound for drug development.

- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various pathogens, suggesting modifications that could enhance efficacy.

These case studies underline the importance of this compound in developing new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol, and what catalytic systems are optimal for cyclopropanation?

The synthesis typically involves cyclopropanation of a pyridine precursor. A common method employs diazomethane or its derivatives reacting with a halogenated pyridinyl compound (e.g., 4-chloropyridin-2-ylmethyl chloride) under catalytic conditions. Rhodium(II) acetate or copper-based catalysts are effective for cyclopropane ring formation, achieving yields of 60–80% under inert atmospheres (e.g., nitrogen) . Key parameters include temperature control (0–25°C) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from by-products like unreacted diazo compounds .

Q. How can researchers confirm the structural integrity of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol post-synthesis?

Combined spectroscopic techniques are essential:

- NMR : H NMR should show distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and the hydroxyl group (δ 2.5–3.5 ppm, broad singlet). C NMR confirms the cyclopropane carbons (δ 15–25 ppm) and the chloropyridine ring carbons (δ 120–150 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H] at m/z 184.0532 for CHClNO) validates molecular formula .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly if chiral centers are present .

Q. What are the primary chemical reactivity pathways of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol?

The hydroxyl and chloropyridine groups drive reactivity:

- Oxidation : Using Jones reagent (CrO/HSO) converts the hydroxyl to a ketone, forming 1-(4-Chloropyridin-2-yl)cyclopropanone, a key intermediate for further functionalization .

- Nucleophilic substitution : The chlorine on the pyridine ring can be displaced by nucleophiles (e.g., amines, alkoxides) under SNAr conditions (e.g., DMF, 80°C) .

- Ring-opening reactions : Strong acids (e.g., HBr/AcOH) may cleave the cyclopropane ring, yielding linear brominated products .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during cyclopropanation?

By-product formation (e.g., dimerization or over-oxidation) is mitigated by:

- Catalyst screening : Rhodium(II) carboxylates reduce diazo dimerization compared to copper catalysts .

- Slow addition of diazo compounds : Controlled syringe pumps ensure gradual reaction progression .

- Low-temperature kinetics : Reactions at 0–5°C suppress side reactions while maintaining cyclopropane stability .

- In-line monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, enabling immediate adjustments .

Q. What strategies resolve contradictions in reported biological activities of 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition assays) often arise from:

- Purity variations : HPLC-MS analysis (≥95% purity) ensures consistency .

- Stereochemical effects : Chiral HPLC or enzymatic resolution isolates enantiomers for individual testing .

- Assay conditions : Standardize buffer pH, temperature, and co-solvent (e.g., DMSO concentration ≤1%) to minimize variability .

- Target selectivity profiling : Use orthogonal assays (e.g., SPR, ITC) to validate binding specificity .

Q. How does the electronic nature of the chloropyridine ring influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atom activates the pyridine ring toward palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Ligand selection : Bulky ligands (e.g., SPhos) prevent catalyst poisoning from the hydroxyl group .

- Protecting groups : Temporarily silylate the hydroxyl (e.g., TBSCl) to avoid side reactions during coupling .

- Substituent effects : Meta-chloro positioning directs electrophilic substitution to the 6-position of the pyridine ring .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Yield discrepancies often stem from:

- Catalyst lot variability : Rhodium catalysts from different suppliers may have trace impurities affecting activity .

- Moisture sensitivity : Diazomethane reactions require rigorously anhydrous conditions; trace water hydrolyzes intermediates .

- Scale effects : Milligram-scale syntheses may achieve higher yields than kilogram-scale due to mixing inefficiencies .

Q. How can researchers reconcile conflicting data on the compound’s stability under acidic conditions?

Stability studies should specify:

- Acid strength : Dilute HCl (0.1 M) may not cleave the cyclopropane, while concentrated HSO causes ring-opening .

- Temperature : Degradation rates increase exponentially above 50°C .

- Analytical methods : Accelerated stability testing (40°C/75% RH) with LC-MS monitors decomposition products (e.g., cyclopropane ring-opened aldehydes) .

Methodological Recommendations

- Purification : Use preparative HPLC with C18 columns for polar by-product removal .

- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for X-ray analysis .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.